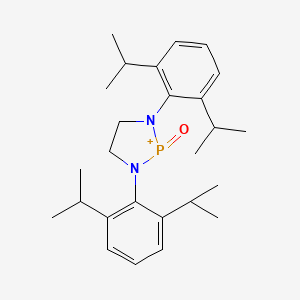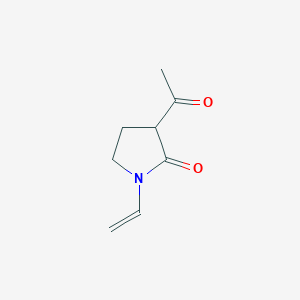
1,3-Bis(2,6-diisopropylphenyl)-1,3,2-diazaphospholidine 2-Oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(2,6-diisopropylphenyl)-1,3,2-diazaphospholidine 2-oxide is a compound that belongs to the class of diazaphospholidines, which are known for their ability to bind with metals and inhibit cholinesterase, an enzyme crucial for nerve impulse transmission . These compounds are characterized by a five-membered ring containing phosphorus, nitrogen, and carbon atoms.
Synthesis Analysis
The synthesis of diazaphospholidine ligands typically involves the condensation of a diamine with a bis(dimethylamino)arylphosphine . This method has been successfully applied to create a series of mono- and bis(diazaphospholidine) ligands, which have shown excellent results in palladium-catalyzed allylic substitution reactions, forming both C–C and C–N bonds with high enantioselectivity .
Molecular Structure Analysis
The molecular structure of diazaphospholidine derivatives has been determined using single-crystal X-ray diffraction. For instance, the crystal structure of 1,3-bis(p-methylphenyl)-2-fluoro-1,3,2-diazaphospholidine-2-oxide reveals that the coordination environment around the phosphorus atom is approximately tetrahedral, and the five-membered ring is slightly puckered .
Chemical Reactions Analysis
Diazaphospholidines are versatile in their chemical reactions. They can undergo aza-Wittig reactions to form various heterocyclic compounds, such as dibenzo[d,f]-1,3-diazetidino[1,2-a]diazepine derivatives . Additionally, they can interact with chiral α-aminoalkylphosphonates to form diazaphospholidine derivatives with potential stereoselectivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of diazaphospholidines are influenced by their molecular structure. The tetrahedral coordination around the phosphorus atom and the puckered ring structure may affect their binding affinity to metals and their ability to inhibit cholinesterase . The synthesis methods and the resulting stereochemistry also play a significant role in their catalytic applications and the selectivity of the reactions they are involved in .
Applications De Recherche Scientifique
Crystal Structure Analysis
1,3-Bis(2,6-diisopropylphenyl)-1,3,2-diazaphospholidine 2-Oxide exhibits an ability to bind with metals and inhibit cholinesterase, an enzyme vital in nerve impulse transmission. The crystal structure of similar diazaphospholidines, determined through X-ray diffraction, reveals a slightly puckered five-membered ring containing phosphorus, nitrogen, and carbon atoms, with a nearly tetrahedral coordination around the phosphorus atom (Gholivand & Mojahed, 2008).
Synthesis of Organometallic Derivatives
This compound can be utilized in creating organometallic derivatives. For instance, 1,3-bis(2,6-diisopropylphenyl)-5-methyl-1,3-diaza-4,6-diborabenzenes, synthesized through a cyclocondensation reaction, can be further deprotonated to yield organometallic derivatives. This transformation is significant for understanding the relationship between phenylide-type carbanions and N-heterocyclic carbenes (Krahulic et al., 2009).
C-Functionalization of Diazaborolines
The compound shows potential for C-functionalization of 1,3,2-diazaborolines. This is demonstrated through reactions involving transmetalation, showcasing stability against metal chloride elimination, which opens avenues for further chemical manipulation (Giziroğlu et al., 2008).
Catalytic Activity in Polymerization
Aluminum complexes of triaza framework ligands, synthesized from 1,3-bis(2,6-diisopropylphenyl)-related compounds, show notable catalytic activity in the ring-opening polymerization of ε-caprolactone. This discovery is crucial for developing new catalysts in polymer sciences (Bakthavachalam & Reddy, 2013).
Asymmetric Catalysis Applications
Chiral bis(1,3,2-diazaphospholidines) derived from similar compounds show promise in asymmetric catalysis. For example, in the hydrogenation of certain substrates, they have achieved enantioselectivities up to 96% ee, indicating their potential in asymmetric synthetic processes (Arribas et al., 2013).
Propriétés
IUPAC Name |
1,3-bis[2,6-di(propan-2-yl)phenyl]-1,3,2-diazaphospholidin-2-ium 2-oxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N2OP/c1-17(2)21-11-9-12-22(18(3)4)25(21)27-15-16-28(30(27)29)26-23(19(5)6)13-10-14-24(26)20(7)8/h9-14,17-20H,15-16H2,1-8H3/q+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGJPWAXZUCDHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2CCN([P+]2=O)C3=C(C=CC=C3C(C)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38N2OP+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90479504 |
Source


|
| Record name | 1,3-Bis[2,6-di(propan-2-yl)phenyl]-2-oxo-1,3,2-diazaphospholidin-2-ium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90479504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(2,6-diisopropylphenyl)-1,3,2-diazaphospholidine 2-Oxide | |
CAS RN |
854929-36-5 |
Source


|
| Record name | 1,3-Bis[2,6-di(propan-2-yl)phenyl]-2-oxo-1,3,2-diazaphospholidin-2-ium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90479504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![bis[(1R,5R)-3,3,5-trimethylcyclohexyl] benzene-1,2-dicarboxylate](/img/structure/B1280800.png)




![5-Fluoro-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide](/img/structure/B1280812.png)



![2-(Benzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1280824.png)


![1,3-Bis[(t-Butyldimethylsilyloxy)methyl]benzene](/img/structure/B1280839.png)